UDP-|A-D-galacturonic acid trisodium salt

Description

It plays a significant role in the formation of pectin and other polysaccharides, which are essential components of plant cell walls . This compound is a sugar nucleotide that serves as a donor molecule in various glycosylation reactions.

Properties

CAS No. |

148407-07-2 |

|---|---|

Molecular Formula |

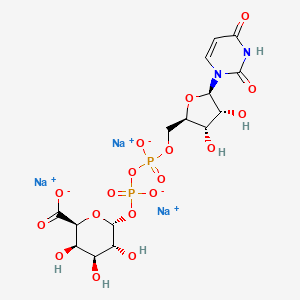

C15H19N2Na3O18P2 |

Molecular Weight |

646.23 g/mol |

IUPAC Name |

trisodium;(2S,3R,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6-,7+,8-,9-,10-,11+,12-,14-;;;/m1.../s1 |

InChI Key |

XXXUNWUNTOMVIG-DSWQXYTCSA-K |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine 5’-diphosphogalacturonic acid trisodium salt typically involves the enzymatic conversion of uridine 5’-diphosphoglucuronic acid. The enzyme UDP-glucose dehydrogenase catalyzes the oxidation of UDP-glucose to UDP-glucuronic acid, which is then epimerized to UDP-galacturonic acid by UDP-glucuronic acid 4-epimerase . The reaction conditions usually require a pH of around 7.5 and temperatures between 20°C and 55°C .

Industrial Production Methods

Industrial production of uridine 5’-diphosphogalacturonic acid trisodium salt involves large-scale fermentation processes using genetically engineered microorganisms that overexpress the necessary enzymes. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-diphosphogalacturonic acid trisodium salt undergoes various biochemical reactions, including epimerization, glycosylation, and hydrolysis. The epimerization reaction is catalyzed by UDP-glucuronic acid 4-epimerase, converting UDP-glucuronic acid to UDP-galacturonic acid .

Common Reagents and Conditions

Common reagents used in these reactions include UDP-glucose, NAD+, and specific enzymes like UDP-glucose dehydrogenase and UDP-glucuronic acid 4-epimerase. The reactions typically occur under mild conditions, with optimal pH and temperature ranges .

Major Products

The major product formed from the epimerization reaction is UDP-galacturonic acid, which is a precursor for the synthesis of various cell-surface polysaccharides in plants and bacteria .

Scientific Research Applications

Uridine 5’-diphosphogalacturonic acid trisodium salt has numerous applications in scientific research:

Mechanism of Action

Uridine 5’-diphosphogalacturonic acid trisodium salt exerts its effects by serving as a glycosyl donor in various enzymatic reactions. The compound binds to glycosyltransferase enzymes, facilitating the transfer of galacturonic acid residues to acceptor molecules, thereby forming glycosidic bonds . This process is crucial for the biosynthesis of pectin and other polysaccharides in plant cell walls .

Comparison with Similar Compounds

Similar Compounds

Uridine 5’-diphosphoglucuronic acid trisodium salt: This compound is a precursor to uridine 5’-diphosphogalacturonic acid trisodium salt and is involved in similar glycosylation reactions.

Uridine 5’-diphosphoglucose trisodium salt: Another related compound that serves as a glycosyl donor in various biochemical reactions.

Uniqueness

Uridine 5’-diphosphogalacturonic acid trisodium salt is unique due to its specific role in the biosynthesis of pectin, a major component of plant cell walls. Its ability to undergo epimerization and serve as a glycosyl donor in the formation of complex polysaccharides distinguishes it from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.